Cas no 1351809-48-7 (1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)

1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-[(4-aminophenyl)methyl]-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
- 1H-Imidazole-4-carboxamide, 1-[(4-aminophenyl)methyl]-N-(3-methoxyphenyl)-
- 1-(4-Aminobenzyl)-n-(3-methoxyphenyl)-1h-imidazole-4-carboxamide
- 1-[(4-Aminophenyl)methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide
- 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide
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- インチ: 1S/C18H18N4O2/c1-24-16-4-2-3-15(9-16)21-18(23)17-11-22(12-20-17)10-13-5-7-14(19)8-6-13/h2-9,11-12H,10,19H2,1H3,(H,21,23)
- InChIKey: VDFNQQXENSDXHS-UHFFFAOYSA-N
- ほほえんだ: C1N(CC2=CC=C(N)C=C2)C=C(C(NC2=CC=CC(OC)=C2)=O)N=1
1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-5786-100MG |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | BS-5786-5MG |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-5786-1MG |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-5786-20MG |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | BS-5786-50MG |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | BS-5786-10MG |
1-(4-aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
TRC | A194530-500mg |
1-[(4-Aminophenyl)methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
1351809-48-7 | 500mg |
$ 695.00 | 2022-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD418129-1g |
1-(4-Aminobenzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide |
1351809-48-7 | 95+% | 1g |
¥3668.0 | 2023-04-02 | |
TRC | A194530-250mg |
1-[(4-Aminophenyl)methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
1351809-48-7 | 250mg |
$ 420.00 | 2022-06-08 |
1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamideに関する追加情報
Introduction to Compound with CAS No. 1351809-48-7 and Product Name: 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide
The compound with the CAS number 1351809-48-7 and the product name 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule, featuring an imidazole core and functional groups such as an amino group and a methoxy group, positions it as a promising candidate for further investigation in drug discovery and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those containing imidazole moieties, due to their diverse biological activities. The presence of an N-(3-methoxyphenyl) substituent in this compound adds another layer of complexity, which may contribute to its unique pharmacological properties. The combination of these structural elements suggests that this compound could exhibit properties such as kinase inhibition, anti-inflammatory effects, or even antiviral activity, depending on its interaction with biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The 1-(4-Aminophenyl)methyl moiety provides a flexible attachment point for further chemical modifications, allowing researchers to tailor its properties for specific therapeutic needs. This modularity is highly valued in medicinal chemistry, as it enables the rapid development of novel analogs with enhanced efficacy and reduced toxicity.
Recent studies have highlighted the importance of imidazole derivatives in addressing various diseases. For instance, imidazole-based compounds have been investigated for their role in modulating enzyme activity and receptor binding. The specific arrangement of atoms in 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide may contribute to its ability to interact with biological targets in a unique manner. This specificity is crucial for developing drugs that can selectively target diseased cells or pathways without affecting healthy tissues.
The pharmaceutical industry has been increasingly leveraging computational methods and high-throughput screening to identify promising candidates like this one. These approaches have significantly accelerated the drug discovery process, allowing researchers to rapidly assess the potential of new compounds. The structural features of 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide, including its aromatic rings and functional groups, make it an attractive candidate for computational modeling studies aimed at predicting its biological activity.
In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for academic research. Its unique structure allows scientists to explore fundamental questions about molecular recognition and drug-receptor interactions. By studying how this compound behaves within biological systems, researchers can gain insights that may inform the design of future drugs. This underscores the importance of investing in basic research, which often paves the way for groundbreaking therapeutic innovations.
The synthesis of complex molecules like 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide represents another critical aspect of modern pharmaceutical chemistry. Advances in synthetic methodologies have made it possible to construct intricate molecular structures with high precision. These techniques are essential for producing compounds that can be tested in preclinical and clinical studies. The ability to synthesize such molecules efficiently is a testament to the progress made in synthetic organic chemistry over the past few decades.
As interest in precision medicine grows, compounds like this one are becoming increasingly relevant. Precision medicine involves tailoring medical treatments to individual patients based on their genetic makeup, lifestyle, and environment. The unique properties of 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide make it a potential candidate for developing personalized therapies that can address specific disease subtypes or patient populations.
The regulatory landscape for new drugs continues to evolve, with agencies like the FDA and EMA placing a strong emphasis on safety and efficacy data before approval. This has led to increased scrutiny on compounds entering clinical trials, ensuring that only those with strong preclinical evidence proceed further. For a compound like 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide, demonstrating robust pharmacological activity and favorable safety profile will be essential for gaining regulatory approval.
In conclusion, the compound with CAS number 1351809-48-7 and product name 1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide represents a promising area of research with significant potential for therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound may play a vital role in addressing unmet medical needs.
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